1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7-propyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-4-11-25-16(12-15-18(25)23(2)20(28)24(3)19(15)27)17(26)22-10-9-13-5-7-14(8-6-13)31(21,29)30/h5-8,12H,4,9-11H2,1-3H3,(H,22,26)(H2,21,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFDGHQOYGSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article synthesizes available research findings on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolopyrimidine core with multiple substituents. Its chemical formula is and it possesses both sulfonamide and carboxamide functional groups which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 396.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory pathway. Inhibition of these enzymes can lead to reduced synthesis of pro-inflammatory prostaglandins.
In Vitro Studies
Research indicates that the compound exhibits moderate to strong inhibitory activity against COX-II with an IC50 value in the range of 0.52–22.25 μM. For instance:
- PYZ16 was reported with an IC50 of 0.52 μM against COX-II, demonstrating significant selectivity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
In Vivo Studies
In vivo studies have shown that the compound can significantly reduce inflammation markers. For example:
- In animal models, treatment with the compound resulted in over 64% inhibition of inflammation compared to controls .
Case Study 1: Anti-inflammatory Activity
A study conducted on a rat model demonstrated that administration of the compound led to significant reductions in paw edema induced by carrageenan injection. The results suggested that the compound effectively mitigates inflammation through COX inhibition.
Case Study 2: Analgesic Effects
Another investigation evaluated the analgesic properties using the acetic acid-induced writhing test in mice. The compound displayed a dose-dependent reduction in writhing responses, indicating its potential as an analgesic agent.
Table 2: Comparative Efficacy Against COX Enzymes
| Compound | IC50 (μM) COX-I | IC50 (μM) COX-II | Selectivity Index |
|---|---|---|---|
| 1,3-Dimethyl Compound | 22.25 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 0.52 | 9.51 |
| PYZ16 | >20 | 0.52 | >38 |
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Pyrrolo[2,3-d]pyrimidines are known for their diverse pharmacological activities, particularly in cancer treatment. The compound has been studied for its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that it may interact with targets such as protein kinases and other critical enzymes that play a role in tumor growth and metastasis .
2. Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Its sulfonamide and carboxamide functionalities contribute to its potential as an anti-inflammatory agent. Studies have demonstrated that similar compounds can effectively reduce markers of inflammation in vitro and in vivo models .
3. Chelating Agent
This compound acts as a chelating agent capable of sequestering polyvalent cations such as calcium. This property is particularly useful in pharmaceutical manufacturing and as a food additive, where controlling metal ion concentrations is crucial for product stability and efficacy .
Biological Mechanisms
The mechanism of action for 1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide involves interaction with specific biological targets. For instance:
- Enzyme Inhibition: The compound may inhibit enzymes that are vital for cancer cell survival.
- Receptor Modulation: It may also modulate receptors involved in inflammatory responses.
Synthesis and Stability
The synthesis of this compound typically involves multi-component reactions that yield high purity products suitable for pharmaceutical applications. Its stability can be assessed using thermal analysis methods like differential scanning calorimetry (DSC), ensuring that the compound maintains its efficacy under various conditions .
Case Studies
Case Study 1: Anticancer Research
In a study investigating the anticancer properties of pyrrolo[2,3-d]pyrimidines, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of sulfonamide-containing compounds demonstrated that these compounds could significantly reduce inflammatory cytokines in animal models. The results suggested potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Pyrrolo[2,3-d]Pyrimidine Derivatives
Comparison with Other Fused Pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
- The pyrrolo core’s electron-rich nature may favor interactions with ATP-binding pockets in kinases, while pyrido derivatives (e.g., compound 16) target elongation factor-2 kinase (eEF-2K) due to distinct electronic profiles .
Tricyclic Analogs (Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine)
- Compounds like those in feature an additional pyridine ring, increasing molecular complexity and rigidity. This may improve target selectivity but reduce metabolic stability compared to the target’s bicyclic scaffold.
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 110°C, 30 min ) reduces reaction times compared to conventional methods but may lower yields for bulky substituents.
- Structure-Activity Relationships (SAR) :
- 7-Position : Propyl > cyclopentyl for membrane permeability.
- 6-Position : Sulfamoylphenethyl enhances solubility and kinase binding vs. smaller groups (e.g., dimethyl carboxamide).
- 2,4-Dioxo : Critical for hydrogen bonding with kinase hinge regions .
Q & A
Q. What synthetic strategies are employed for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via multi-component reactions (MCRs) or sequential cyclization. For example:
- Key steps : Cyclocondensation of substituted aldehydes with cyanacetamide under basic conditions (e.g., K₂CO₃ in ethanol) to form the pyrrole ring, followed by annulation with urea derivatives to complete the pyrimidine ring .
- Critical reagents : N-(2-oxo-2-arylethyl)methanesulfonamide and aryl aldehydes are common precursors, with reaction progress monitored by TLC .
- Purification : Silica gel chromatography (e.g., CHCl₃/CH₃OH gradients) is standard for isolating intermediates .
Q. How is the structural identity of this compound confirmed post-synthesis?
- 1H/13C NMR : Key signals include the sulfamoylphenethyl NH protons (δ 9.3–11.4 ppm) and pyrrolo[2,3-d]pyrimidine C5-H (δ 5.8–6.3 ppm) .
- HRMS : Validates molecular weight (e.g., m/z calculated vs. observed within ±2 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Q. What in vitro assays evaluate the compound’s kinase inhibitory activity?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent IC₅₀ determination via fluorescence polarization .
- Selectivity profiling : Screen against kinase panels (e.g., 50+ kinases) to identify off-target effects .
Advanced Research Questions
Q. How can discrepancies in NMR data between synthesized batches be resolved?
- Root causes : Polymorphism, residual solvents, or stereochemical impurities.
- Mitigation :
Q. What strategies optimize metabolic stability without compromising target affinity?
Q. How can computational chemistry aid in reaction optimization?
Q. What methodologies address contradictions in biological activity across studies?
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Crystallography : Resolve binding modes (e.g., kinase co-crystal structures) to explain potency variations .
- Batch analysis : Ensure purity (>95% by HPLC) and exclude excipient interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
